molecular formula C8H15ClN2O B1398205 2,8-Diazaspiro[4.5]decan-3-one hydrochloride CAS No. 945892-88-6

2,8-Diazaspiro[4.5]decan-3-one hydrochloride

Cat. No. B1398205
M. Wt: 190.67 g/mol
InChI Key: AVGHORMRUXLILI-UHFFFAOYSA-N
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Description

“2,8-Diazaspiro[4.5]decan-3-one hydrochloride” is a chemical compound with the linear formula C9H17CLN2O . It has been studied for its potential therapeutic applications .


Synthesis Analysis

The synthesis of “2,8-Diazaspiro[4.5]decan-3-one hydrochloride” involves the removal of a nitrogen atom from the core, generating a 2,8-diazaspiro[4.5]decanone core, which harbors a new chiral center and increased sp3 character .


Molecular Structure Analysis

The molecular structure of “2,8-Diazaspiro[4.5]decan-3-one hydrochloride” has been explored in various studies. Systematic exploration of the structure–activity relationship through the introduction of spirocyclic scaffolds led to the discovery of superior derivative compounds .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 190.67 g/mol . The InChI code is 1S/C8H14N2O.ClH/c11-7-5-8(6-10-7)1-3-9-4-2-8;/h9H,1-6H2,(H,10,11);1H .

Scientific Research Applications

Chemical Synthesis and Drug Development

Synthesis of Biologically Active Compounds

Research on the synthesis of compounds with specific structural motifs, such as benzodiazepines and other nitrogen-containing heterocycles, is significant due to their wide range of biological activities. These activities include antipsychotic, anxiolytic, antibacterial, antifungal, and anticancer properties. The synthesis and chemical reactions of such compounds are critical for pharmaceutical development (Rashid et al., 2019).

Practical Synthesis Methods

A practical synthesis method for key intermediates in drug manufacture, such as 2-Fluoro-4-bromobiphenyl, indicates the importance of developing efficient and scalable synthetic routes for compounds used in pharmaceuticals. Such research is crucial for the synthesis of complex molecules and drug development processes (Qiu et al., 2009).

Pharmacological and Biological Applications

Antianxiety and Muscle Relaxant Drugs

Studies on the behavioral effects of compounds like chlordiazepoxide hydrochloride, diazepam, and meprobamate have been analyzed to understand their impact on performance measures. The research aims to evaluate the drug sensitivity of performance measures, which is crucial for clinical implications and understanding the behavioral effects of these drugs (McNair, 1973).

Antimicrobial Potential of Chitosan

Chitosan, an aminopolysaccharide biopolymer, demonstrates significant antimicrobial potential, which is important for its utilization in food and pharmaceutical formulations. Understanding the factors that affect its antimicrobial activity is key for optimizing chitosan formulations for various applications (Raafat & Sahl, 2009).

Safety And Hazards

The compound should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It’s recommended to use suitable protective clothing and non-sparking tools .

Future Directions

The compound and its derivatives have shown potential as RIPK1 inhibitors, indicating a promising future direction for further structural optimization . The compound has also shown selective antifungal activities, suggesting potential applications in the treatment of fungal infections .

properties

IUPAC Name

2,8-diazaspiro[4.5]decan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-7-5-8(6-10-7)1-3-9-4-2-8;/h9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGHORMRUXLILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733738
Record name 2,8-Diazaspiro[4.5]decan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Diazaspiro[4.5]decan-3-one hydrochloride

CAS RN

945892-88-6
Record name 2,8-Diazaspiro[4.5]decan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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